

Experimental procedure for the reduction of 3'-Chloro-3-phenylpropiophenone

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Compound of Interest

Compound Name: 3'-Chloro-3-phenylpropiophenone

CAS No.: 388091-63-2

Cat. No.: B1314846

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Application Note: Asymmetric & Chemo-Selective Reduction of **3'-Chloro-3-phenylpropiophenone**

Executive Summary & Chemical Profile

This guide details the experimental reduction of **3'-Chloro-3-phenylpropiophenone** (IUPAC: 1-(3-chlorophenyl)-3-phenylpropan-1-one) to its corresponding alcohol, 1-(3-chlorophenyl)-3-phenylpropan-1-ol.

While standard hydride reduction yields a racemic product suitable for analytical standards, modern drug development necessitates high enantiomeric excess (ee). This note prioritizes the Corey-Bakshi-Shibata (CBS) Reduction, a catalytic asymmetric method yielding >95% ee.^[1] This transformation is structurally analogous to the synthesis of key intermediates for norepinephrine reuptake inhibitors (e.g., Atomoxetine, Nisoxetine), where the chirality of the benzylic alcohol is pharmacologically critical.

Component	Details
Substrate	3'-Chloro-3-phenylpropiophenone (Dihydrochalcone derivative)
Target Product	(S)- or (R)-1-(3-chlorophenyl)-3-phenylpropan-1-ol
CAS (Generic)	103367-36-8 (Analogous framework)
Reaction Type	Asymmetric Transfer Hydride Reduction
Key Catalyst	(S)- or (R)-Me-CBS Oxazaborolidine
Critical Quality Attribute	Enantiomeric Excess (% ee) > 94%

Mechanistic Insight

Understanding the spatial arrangement is vital for selecting the correct catalyst enantiomer.

- **Racemic Reduction (NaBH₄):** Borohydride attacks the carbonyl carbon from either face with equal probability, resulting in a 50:50 mixture of enantiomers.
- **Asymmetric Reduction (CBS):** The reaction utilizes a chiral oxazaborolidine catalyst.^{[1][2][3]} The boron atom of the catalyst coordinates with the carbonyl oxygen (activating it), while the nitrogen coordinates with the borane stoichiometric reductant. This "dual activation" locks the ketone in a specific orientation, forcing hydride delivery from the "open" face.

Stereochemical Prediction: For aryl-alkyl ketones like **3'-Chloro-3-phenylpropiophenone**:

- (S)-Me-CBS typically yields the (S)-alcohol.
- (R)-Me-CBS typically yields the (R)-alcohol. (Note: Always verify absolute configuration via optical rotation or X-ray crystallography as steric bulk of the 3-phenylpropyl chain can influence facial selectivity).

Experimental Protocols

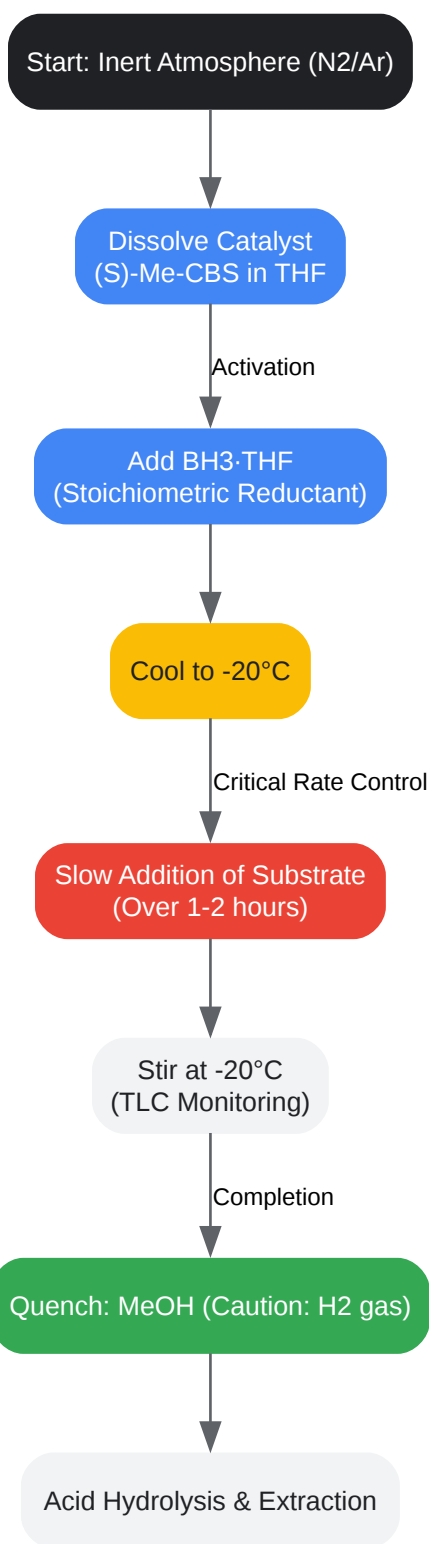
Protocol A: Enantioselective Reduction (Primary Method)

Target: High-value chiral intermediate.

Reagents:

- Substrate: **3'-Chloro-3-phenylpropiophenone** (1.0 equiv)
- Catalyst: (S)-Me-CBS (oxazaborolidine) (0.1 equiv / 10 mol%)
- Reductant: Borane-THF complex ($\text{BH}_3[1]\cdot\text{THF}$) (1.0 M solution, 0.6–1.0 equiv)
- Solvent: Anhydrous THF (dried over Na/benzophenone or from SPS)
- Quench: Methanol, 1N HCl

Workflow Diagram:



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Caption: Step-by-step workflow for the CBS asymmetric reduction. Strict temperature control ensures high enantioselectivity.

Step-by-Step Procedure:

- Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen.[4][5]
- Catalyst Charge: Add (S)-Me-CBS (1.0 mmol) to the flask. Dissolve in anhydrous THF (10 mL).
- Reductant Addition: Add Borane-THF solution (1.0 M, 6.0 mL, 6.0 mmol) via syringe. Stir for 10 minutes at room temperature to form the active catalyst-borane complex.
- Cooling: Cool the reaction mixture to -20°C using a cryocooler or acetone/dry ice bath.
- Substrate Addition (Critical): Dissolve **3'-Chloro-3-phenylpropiophenone** (10.0 mmol, 2.58 g) in anhydrous THF (15 mL). Add this solution dropwise to the catalyst mixture over 60 minutes using a syringe pump.
 - Why? Keeping the ketone concentration low relative to the catalyst minimizes the uncatalyzed (racemic) background reaction with free borane.
- Reaction: Stir at -20°C for 1–2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2). The ketone spot ($R_f \sim 0.6$) should disappear; alcohol spot ($R_f \sim 0.3$) appears.[3][6][7][8][9]
- Quench: Carefully add Methanol (5 mL) dropwise at -20°C. Caution: Vigorous hydrogen evolution.
- Workup: Warm to room temperature. Add 1N HCl (20 mL) and stir for 20 minutes to break the boron-nitrogen bond. Extract with Diethyl Ether or DCM (3 x 30 mL). Wash combined organics with Brine, dry over $MgSO_4$, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Racemic Reduction (Analytical Standard)

Target: Production of racemate for HPLC method development.

Reagents:

- Substrate: **3'-Chloro-3-phenylpropiofenone** (1.0 equiv)
- Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
- Solvent: Methanol (MeOH)

Procedure:

- Dissolve ketone (1.0 g) in MeOH (15 mL) at 0°C.
- Add NaBH₄ (220 mg) portion-wise over 10 minutes.
- Stir at 0°C for 30 mins, then warm to RT for 1 hour.
- Quench with saturated NH₄Cl solution. Evaporate MeOH.
- Extract aqueous residue with EtOAc. Dry and concentrate.

Analytical Validation (Self-Validating System)

To confirm the success of Protocol A, you must determine the Enantiomeric Excess (ee).

Chiral HPLC Method:

- Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm.
- Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (targeting the phenyl/chlorophenyl chromophores).
- Expected Result:
 - Racemic sample (Protocol B): Two peaks of equal area (1:1).
 - CBS sample (Protocol A): Major peak (Product) vs. Minor peak (Enantiomer).
 - Calculation:

NMR Verification:

- ^1H NMR (CDCl_3): Look for the diagnostic benzylic proton (triplet or dd) around δ 4.6–4.8 ppm. The disappearance of the triplet carbonyl alpha-protons (approx δ 3.2 ppm) confirms reduction.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low ee% (<80%)	Fast addition of ketone	Use a syringe pump; ensure addition takes >1 hour.
Temperature too high	Maintain -20°C or lower (-40°C) to suppress racemic background reaction.	
Wet solvent	Water hydrolyzes the borane and catalyst. Re-distill THF.	
Incomplete Conversion	Old Borane reagent	Check Borane-THF activity (titration) or use fresh bottle (pressure build-up indicates decomposition).
Product is Oil/Sticky	Residual Boron species	Ensure thorough acid hydrolysis (1N HCl) during workup to remove borates.

References

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